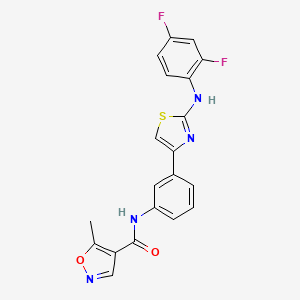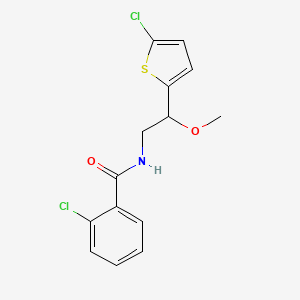
2-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzamide, also known as TCB-2, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in 2006 by a group of researchers at the University of California, Davis. TCB-2 has been found to have potential applications in scientific research due to its unique structure and pharmacological properties.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Organic Chemistry Applications
Research on compounds structurally related to 2-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzamide has demonstrated significant applications in enantioselective synthesis. For instance, the use of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate has shown promise in allowing the addition of Grignard reagents to achieve specific enantioselective syntheses (Calvez, Chiaroni, & Langlois, 1998). This research underscores the potential of using specific benzamide derivatives as key intermediates or catalysts in the synthesis of complex organic molecules, which could be pivotal in pharmaceutical synthesis.
Supramolecular Chemistry and Material Science
In the realm of supramolecular chemistry and material science, research involving compounds with benzamide groups, similar to the compound , has revealed intriguing packing motifs. For example, the structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide showcased a novel organization motif with π-stack surrounded by a triple helical network of hydrogen bonds, suggestive of new modes of organization for some columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999). This insight highlights the compound's potential application in the development of new materials with specific optical or electronic properties.
Antimicrobial Activity
There has been significant interest in benzamide derivatives for their potential antimicrobial properties. Research into similar compounds has identified new molecules with promising antibacterial and antifungal activities, suggesting that derivatives of this compound could also be explored for antimicrobial applications (Naganagowda & Petsom, 2011). These findings indicate the potential for these compounds to be developed into new classes of antimicrobial agents, addressing the ongoing challenge of antibiotic resistance.
Antihyperglycemic Agents
The exploration of benzamide derivatives has also extended into the search for new antihyperglycemic agents, with specific substitutions on the benzamide moiety showing efficacy in treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999). This suggests that modifications to the this compound structure could yield new, potent antihyperglycemic compounds, contributing to the diverse therapeutic options for diabetes management.
Propiedades
IUPAC Name |
2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-19-11(12-6-7-13(16)20-12)8-17-14(18)9-4-2-3-5-10(9)15/h2-7,11H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWRQEASUIINKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-8-(2-(naphthalen-1-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2597499.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)
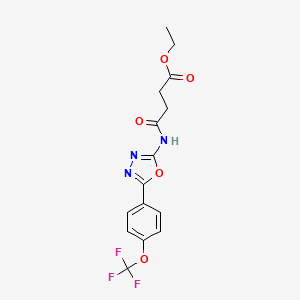
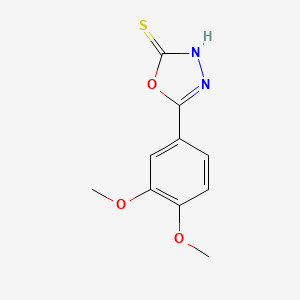
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2597506.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B2597510.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide](/img/structure/B2597511.png)
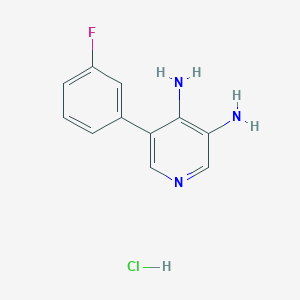
![8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2597514.png)
![7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B2597515.png)

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2597517.png)
